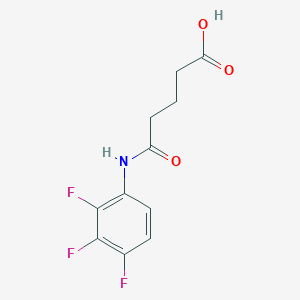

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid is a synthetic organic compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.197 g/mol . This compound is characterized by the presence of a trifluoroanilino group attached to a pentanoic acid backbone, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid typically involves the reaction of 2,3,4-trifluoroaniline with a suitable pentanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Reaction Conditions

The reactions involving this compound generally require specific conditions:

-

Temperature : Most reactions are conducted at elevated temperatures (60°C to 130°C) to facilitate the reaction kinetics.

-

Solvents : Common solvents used in these reactions include dimethylformamide (DMF), dichloromethane (DCM), and other polar aprotic solvents that help dissolve reactants and stabilize intermediates.

-

Catalysts : Phase transfer catalysts such as quaternary ammonium salts can be employed to enhance the efficiency of nucleophilic substitutions .

Characterization of Products

After synthesis, the products are characterized using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms the presence of specific functional groups.

-

Mass Spectrometry (MS) : Used for determining molecular weights and confirming the identity of synthesized compounds.

-

Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.

Data Table of Characterization Techniques

| Technique | Purpose | Typical Findings |

|---|---|---|

| NMR | Structure elucidation | Chemical shifts indicating functional groups |

| Mass Spectrometry | Molecular weight determination | Exact mass correlating with theoretical values |

| IR | Functional group identification | Peaks corresponding to C=O, N-H bonds |

Applications De Recherche Scientifique

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid involves its interaction with specific molecular targets. The trifluoroanilino group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Oxo-5-(2,3,4-difluoroanilino)pentanoic acid

- 5-Oxo-5-(2,3,4-chloroanilino)pentanoic acid

- 5-Oxo-5-(2,3,4-bromoanilino)pentanoic acid

Uniqueness

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid is unique due to the presence of three fluorine atoms on the anilino group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Activité Biologique

5-Oxo-5-(2,3,4-trifluoroanilino)pentanoic acid, with the CAS number 256955-24-5, is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C11H10F3NO3

- Molecular Weight : 261.2 g/mol

- Synonyms : 4-[(2,3,4-trifluorophenyl)carbamoyl]butanoic acid

The introduction of trifluoroaniline moieties into organic compounds often enhances their biological properties due to changes in lipophilicity and metabolic stability .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to influence the compound's interaction with enzymes and receptors, potentially leading to altered pharmacokinetics and enhanced efficacy in certain biological systems .

Biological Activities

-

Antitumor Activity :

- Research indicates that compounds featuring trifluoroaniline derivatives exhibit significant antitumor properties. These effects are often linked to their ability to inhibit specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

- Antimicrobial Properties :

-

Enzyme Inhibition :

- Fluorinated compounds are often designed to act as enzyme inhibitors. The trifluoromethyl group can mimic natural substrates or transition states in enzymatic reactions, leading to competitive inhibition. This characteristic is particularly valuable in drug design for targeting enzymes involved in metabolic pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of related trifluoroaniline derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Trifluoroaniline derivative A | 15 | MCF-7 (breast cancer) |

| Trifluoroaniline derivative B | 10 | HeLa (cervical cancer) |

| This compound | TBD | TBD |

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that the compound exhibited bactericidal effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined against several strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Streptococcus pneumoniae | 4 |

Propriétés

IUPAC Name |

5-oxo-5-(2,3,4-trifluoroanilino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-6-4-5-7(11(14)10(6)13)15-8(16)2-1-3-9(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPLVHQMFCGEPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1NC(=O)CCCC(=O)O)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.